molecular formula C19H16BrN3O4 B12015445 Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 624726-27-8

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12015445
CAS No.: 624726-27-8
M. Wt: 430.3 g/mol
InChI Key: MJLQKHJGRMVZKQ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate (molecular formula: C₁₉H₁₆BrN₃O₄; molecular weight: 430.258) is a heterocyclic compound featuring an indole core fused with a hydrazone linkage and a 3-bromobenzoyl substituent . Key structural elements include:

  • 3-Bromobenzoyl group: Enhances electrophilicity and may influence binding affinity.
  • Ethyl ester: Affects solubility and metabolic stability.

The compound is synthesized via condensation reactions between hydrazine derivatives and indole-acetate intermediates, as seen in analogous syntheses (e.g., ) .

Properties

CAS No.

624726-27-8

Molecular Formula

C19H16BrN3O4

Molecular Weight

430.3 g/mol

IUPAC Name

ethyl 2-[3-[(3-bromobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C19H16BrN3O4/c1-2-27-16(24)11-23-15-9-4-3-8-14(15)17(19(23)26)21-22-18(25)12-6-5-7-13(20)10-12/h3-10,26H,2,11H2,1H3

InChI Key

MJLQKHJGRMVZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate typically involves multiple steps:

    Formation of the Hydrazono Intermediate: This step involves the reaction of 3-bromobenzoyl chloride with hydrazine hydrate to form 3-bromobenzoyl hydrazone.

    Cyclization: The hydrazono intermediate undergoes cyclization with isatin to form the oxoindolinyl structure.

    Esterification: The final step involves esterification with ethyl bromoacetate to yield the target compound.

The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acetic acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H16BrN3O4
  • Molecular Weight : 430.3 g/mol
  • CAS Registry Number : 624726-27-8

The compound features a complex structure that includes a bromobenzoyl hydrazone moiety linked to an oxoindole unit, which contributes to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate is being investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Its unique structure allows for modifications that can enhance pharmacological properties.

2. Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.22 μg/mL, indicating strong antibacterial activity.

CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli

3. Anticancer Research

The compound is also being explored for its anticancer potential. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Antimicrobial Evaluation : A study on various hydrazone derivatives demonstrated their effectiveness against multiple bacterial strains. The findings indicated not only bactericidal activity but also significant antibiofilm potential, which is critical in treating persistent infections.

Pharmaceutical Intermediate : this compound serves as an important intermediate in the synthesis of other pharmaceuticals, highlighting its role in drug formulation and quality control processes.

Toxicity Studies : Research indicates that derivatives of this compound exhibit low cytotoxicity with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development in therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromobenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the hydrazono and oxoindolinyl groups can form covalent bonds with active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Analogues
Compound Name Molecular Formula Substituents Ester Group Notable Features
Target Compound C₁₉H₁₆BrN₃O₄ 3-Bromobenzoyl Ethyl Bromine enhances electrophilicity
Ethyl 2-(3-(2-(2,4-dichlorophenoxy)acetyl)hydrazono)-2-oxoindolin-1-yl)acetate C₂₀H₁₇Cl₂N₃O₅ 2,4-Dichlorophenoxy Ethyl Chlorine substituents increase lipophilicity
Methyl 2-(3-(2-(4-methyl-3-nitrobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate C₁₉H₁₆N₄O₆ 4-Methyl-3-nitrobenzoyl Methyl Nitro group enhances reactivity
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate C₁₁H₁₀ClF₃N₂O₂ 3-Trifluoromethylphenyl Ethyl Trifluoromethyl improves metabolic stability

Physicochemical Properties

  • Molecular Weight : The target compound (430.258) is heavier than analogues with simpler substituents (e.g., : 294.66) due to the bromine atom and indole core .
  • Solubility : Bromine and nitro groups () reduce aqueous solubility compared to trifluoromethyl () or methyl esters () .
  • Thermal Stability : Hydrazone-linked indole derivatives generally exhibit moderate stability, with decomposition points around 200–250°C (e.g., reports melting points of 223–241°C for similar compounds) .

Biological Activity

Ethyl 2-(3-(2-(3-bromobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, a compound with the CAS number 624726-27-8, has garnered attention in recent years due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula: C19H16BrN3O4
  • Molecular Weight: 430.25 g/mol
  • Structural Features: The compound contains a hydrazone moiety linked to an indolinone structure, which is known for its biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed an IC50 value of 0.66 µM against HCT-116 cancer cells, indicating moderate activity in inhibiting cell proliferation .

Antimicrobial Activity

The compound also displayed promising antimicrobial properties. In vitro testing against a range of bacterial strains revealed that it possesses significant inhibitory effects. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicated that it can reduce pro-inflammatory cytokine production in activated macrophages, thereby suggesting its utility in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction: The compound has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression and inflammation, contributing to its therapeutic effects .
  • Reactive Oxygen Species (ROS) Modulation: The ability to modulate ROS levels may play a role in its anticancer and anti-inflammatory activities .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50/MIC ValuesReference
AnticancerHCT-116 Cell LineIC50 = 0.66 µM
AntimicrobialVarious Bacterial StrainsMIC = comparable to antibiotics
Anti-inflammatoryCytokine Production AssaySignificant reduction observed

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against HCT-116 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways. This suggests that it could be developed into a therapeutic agent for colorectal cancer.

Case Study 2: Antimicrobial Potential

In another investigation, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited strong antibacterial properties, making it a candidate for further development as an antimicrobial drug.

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